molecular formula C5H8N4O B11768903 6-Amino-2-(methylamino)pyrimidin-4-ol

6-Amino-2-(methylamino)pyrimidin-4-ol

Cat. No.: B11768903
M. Wt: 140.14 g/mol
InChI Key: JFQJCNWEJFWWHQ-UHFFFAOYSA-N
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Description

6-Amino-2-(methylamino)pyrimidin-4-ol is a heterocyclic compound with the molecular formula C5H7N3O It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(methylamino)pyrimidin-4-ol typically involves the reaction of 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of amine (such as piperidine or morpholine) in butanol under reflux conditions for 15 hours . This method yields 2-amino derivatives of the compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(methylamino)pyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or acylated products.

Scientific Research Applications

6-Amino-2-(methylamino)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Amino-2-(methylamino)pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-(methylamino)pyrimidin-4-ol
  • 2-Amino-4-methylpyridine
  • 4-Amino-2-phenylpyrimidine

Uniqueness

6-Amino-2-(methylamino)pyrimidin-4-ol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications .

Properties

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

IUPAC Name

4-amino-2-(methylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C5H8N4O/c1-7-5-8-3(6)2-4(10)9-5/h2H,1H3,(H4,6,7,8,9,10)

InChI Key

JFQJCNWEJFWWHQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=CC(=O)N1)N

Origin of Product

United States

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